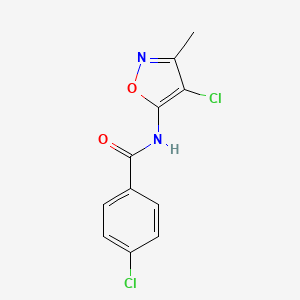

4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide is a chemical compound with a specific structure and properties . It’s also known by its synonyms: Benzamide, 4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)-;4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide .

Molecular Structure Analysis

The molecular structure of a compound like this can be determined using various techniques such as X-ray crystallography . The structure is crucial in understanding the compound’s properties and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

This compound, like others, has specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight . These properties can influence how the compound behaves under different conditions.Aplicaciones Científicas De Investigación

Nonlinear Optical Single Crystals

Summary of the Application

Nonlinear optical (NLO) single crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . They are used because of their immeasurable potential applications .

Methods of Application

The organic NLO single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C . The 4Cl2NA molecules contained both intra- and intermolecular strong hydrogen bonding interactions .

Results or Outcomes

The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method . The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient ( n =\u20092.98) confirmed the grown crystal was soft material .

Biologically Active Compounds

Summary of the Application

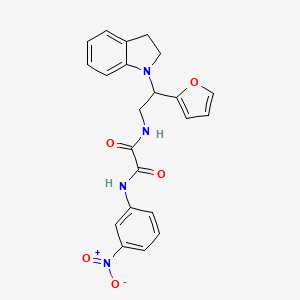

Indole derivatives, such as 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Methods of Application

The specific methods of application for these compounds vary depending on the specific disorder being treated. However, they are generally administered in a manner that allows them to interact with the target cells or microbes .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties . They have shown promising results in the treatment of various disorders, although the specific results would depend on the particular compound and the disorder being treated .

Antiviral Activity

Summary of the Application

Indole derivatives, such as 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide, have shown potential as antiviral agents .

Methods of Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes

Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Analgesic Potential

Summary of the Application

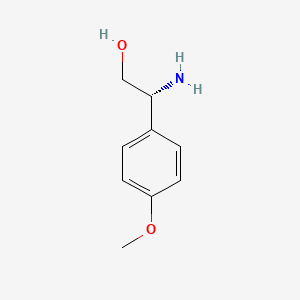

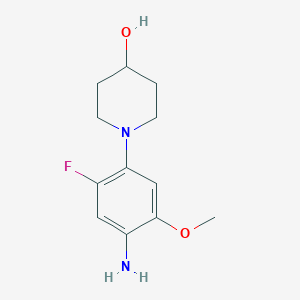

Derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) have been synthesized and evaluated for in vivo analgesic potential .

Methods of Application

The specific methods of application for these compounds vary depending on the specific disorder being treated .

Results or Outcomes

The compounds being synthesized will be added to the current information of piperidine substituted compounds in the development of drugs .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-9(13)11(17-15-6)14-10(16)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDICKGGUWTVDRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323805 |

Source

|

| Record name | 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819532 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |

CAS RN |

478262-43-0 |

Source

|

| Record name | 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)

![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)